molecular formula C15H6I4O3 B14220851 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one CAS No. 831224-45-4

2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-1-benzopyran-4-one

Cat. No.: B14220851
CAS No.: 831224-45-4
M. Wt: 741.82 g/mol
InChI Key: WEKFWANIYMICSV-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one typically involves multiple steps. One common method involves the reaction of 2-bromo-1-(2-hydroxy-3,5-diiodophenyl)ethan-1-one with sodium N,N-diethyldithiocarbamate in acetone, yielding phenacyl carbodithioate . This intermediate is then subjected to cyclization using an eco-friendly reagent, HPW-SiO2, to form the desired tricyclic flavonoid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry principles are often applied to minimize environmental impact and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Hydroxy-3,5-diiodophenyl)-6,8-diiodo-4H-chromen-4-one is unique due to its tricyclic flavonoid structure, which imparts distinct chemical and biological properties. Its multiple iodine substitutions enhance its reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

831224-45-4

Molecular Formula

C15H6I4O3

Molecular Weight

741.82 g/mol

IUPAC Name

2-(2-hydroxy-3,5-diiodophenyl)-6,8-diiodochromen-4-one

InChI

InChI=1S/C15H6I4O3/c16-6-1-8-12(20)5-13(22-15(8)11(19)4-6)9-2-7(17)3-10(18)14(9)21/h1-5,21H

InChI Key

WEKFWANIYMICSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)I)I)O)I)I

Origin of Product

United States

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